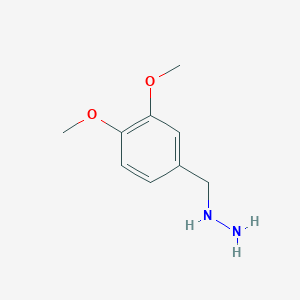

(3,4-Dimethoxybenzyl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-4-3-7(6-11-10)5-9(8)13-2/h3-5,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPDODKNJXUWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159200 | |

| Record name | Vetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-85-3 | |

| Record name | [(3,4-Dimethoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformational Chemistry

Strategic Synthesis of (3,4-Dimethoxybenzyl)hydrazine

Design and Optimization of Synthetic Pathways

Two primary strategies have been identified for the synthesis of this compound: the direct alkylation of hydrazine (B178648) and the reduction of a hydrazone precursor.

Direct Alkylation of Hydrazine: This is a straightforward approach that involves the reaction of a suitable 3,4-dimethoxybenzyl halide, such as 3,4-dimethoxybenzyl chloride, with hydrazine hydrate (B1144303). This method is analogous to the synthesis of other substituted benzylhydrazines. The reaction of an ortho-substituted benzyl (B1604629) halide with methylhydrazine has been noted as a superior method for preparing l-methyl-l-(ortho-substituted benzyl)hydrazines acs.org. The direct alkylation of hydrazine with benzyl chloride in the presence of a base like potassium carbonate has been reported to produce benzylhydrazine (B1204620) in good yield chemicalbook.com. Optimization of this pathway for this compound would involve careful control of reaction temperature and stoichiometry to minimize side reactions, such as the formation of bis-alkylated products. The use of a protected hydrazine derivative, which can be selectively alkylated, offers another avenue for optimizing this route and enhancing selectivity organic-chemistry.orgd-nb.infonih.gov.

Reduction of a Hydrazone Precursor: An alternative and widely applicable strategy involves the synthesis and subsequent reduction of a hydrazone derived from 3,4-dimethoxybenzaldehyde (B141060). A common approach is the formation of an N,N-disubstituted hydrazone, which can then be reduced. For instance, the N,N-dimethylhydrazone of 3,4-dimethoxybenzaldehyde can be prepared and subsequently reduced using sodium borohydride (B1222165) in methanol (B129727) to yield N,N-Dimethyl-N′-(3,4-dimethoxybenzyl)hydrazine thieme-connect.de. While this specific product is N,N-dimethylated, the principle can be adapted. The reduction of unsubstituted hydrazones can also be achieved, although the choice of reducing agent is critical to avoid cleavage of the N-N bond. Amine borane (B79455) complexes, generated in situ, have been shown to be effective in the reduction of N,N-dimethylhydrazones to their corresponding hydrazines in excellent yields nsf.gov.

Utilization of Key Precursors and Intermediates

The selection of precursors is a critical aspect of the synthetic design.

3,4-Dimethoxybenzaldehyde: This is a readily available and key starting material, particularly for the hydrazone reduction pathway. It can be synthesized from eugenol, a natural product, through a series of reactions including methylation, isomerization, and oxidation ijcea.org.

3,4-Dimethoxybenzyl Halides: For the direct alkylation route, 3,4-dimethoxybenzyl chloride or bromide are the primary precursors. These can be prepared from the corresponding 3,4-dimethoxybenzyl alcohol, which in turn can be obtained by the reduction of 3,4-dimethoxybenzaldehyde ijcea.org.

Hydrazine: Hydrazine hydrate is the most common and accessible source of the hydrazine moiety for both direct alkylation and for the formation of unsubstituted hydrazones chemicalbook.com. For selective alkylations, protected forms of hydrazine can be employed as intermediates organic-chemistry.orgd-nb.infonih.gov.

Synthesis and Derivatization of this compound for Advanced Applications

This compound serves as a valuable building block for the synthesis of a variety of derivatives, most notably hydrazones, which have applications in medicinal chemistry and materials science.

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are typically formed through the condensation reaction of a hydrazine with an aldehyde or a ketone.

The reaction of this compound with various aldehydes and ketones leads to the formation of the corresponding (3,4-Dimethoxybenzyl)hydrazones. This condensation is a well-established and generally high-yielding reaction. For example, hydrazones have been synthesized by the condensation of 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289) with aryl hydrazine hydrochlorides vista.gov.vnresearchgate.net. Similarly, hydrazones bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and characterized ekb.egmdpi.com. The reaction conditions are typically mild, often involving refluxing in a suitable solvent such as ethanol (B145695), sometimes with a catalytic amount of acid.

| Carbonyl Compound | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 3,4-dimethoxy-2-nitrobenzaldehyde | Condensation with aryl hydrazine hydrochlorides | Aryl hydrazone of 3,4-dimethoxy-2-nitrobenzaldehyde | vista.gov.vnresearchgate.net |

| Various aldehydes and ketones | Condensation with 3,4,5-trimethoxybenzoylhydrazine | Hydrazones with a 3,4,5-trimethoxyphenyl moiety | ekb.egmdpi.com |

| 4-hydroxy-3,5-dimethoxybenzaldehyde | Condensation with benzoyl hydrazines | Benzoyl hydrazones of 4-hydroxy-3,5-dimethoxybenzaldehyde | nih.gov |

The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is generally acid-catalyzed.

Cyclization Reactions to Form Heterocyclic Systems

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a substituted benzyl group, allows for its participation in diverse cyclization strategies to construct valuable scaffolds for medicinal chemistry and materials science.

Synthesis of 1,3,4-Oxadiazole (B1194373) Scaffolds

The 1,3,4-oxadiazole ring is a privileged structural motif in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclodehydration of 1,2-diacylhydrazines. A common route involves the reaction of an acyl hydrazide with a carboxylic acid or its derivative, followed by cyclization. nih.gov

One established method for forming the 1,3,4-oxadiazole ring is the cyclization of semicarbazides, which can be prepared from hydrazides. luxembourg-bio.com This transformation often requires dehydrating agents. nih.govluxembourg-bio.com Another approach involves the oxidative cyclization of acyl hydrazones, which are formed by the condensation of acyl hydrazides with aldehydes. nih.gov The reaction of hydrazides with various reagents like copper, cobalt, phosphorus oxychloride, or triflic anhydride (B1165640) can also yield 1,3,4-oxadiazoles. researchgate.net For instance, aroyl hydrazides can react with methyl ketones in the presence of a base like K2CO3, proceeding through an oxidative cleavage and cyclization mechanism to afford 1,3,4-oxadiazoles. organic-chemistry.org

A specific example involves the reaction of a hydrazide with an aromatic aldehyde in ethanol with a catalytic amount of acetic acid, which upon heating, leads to the formation of an intermediate that can be cyclized to the corresponding 1,3,4-oxadiazole. njppp.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| Acyl hydrazide | Carboxylic acid derivative | Dehydrating agent | 2,5-Disubstituted 1,3,4-oxadiazole |

| Hydrazide | Isothiocyanate | MeOH, then DIEA, TBTU, DMF, 50°C | 2-Amino-1,3,4-oxadiazole |

| Aroyl hydrazide | Methyl ketone | K2CO3 | 2,5-Disubstituted 1,3,4-oxadiazole |

| Hydrazide | Aromatic aldehyde | Ethanol, Acetic acid, Reflux | 1,3,4-Oxadiazole derivative |

| Hydrazide | Formic acid | Reflux | 1,3,4-Oxadiazole derivative |

Synthesis of Thiadiazole Analogs

Thiadiazole derivatives are another important class of five-membered heterocycles with diverse applications. The synthesis of 1,3,4-thiadiazoles often starts from thiosemicarbazide (B42300) or thiohydrazide precursors.

A general method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones. For example, acid hydrazides can react with ammonium (B1175870) thiocyanate (B1210189) to form N-acylthiosemicarbazides, which are then cyclized using a strong acid like concentrated sulfuric acid to yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivatives. chemmethod.comchemmethod.com

Another approach involves the reaction of (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide derivatives in absolute ethanol under gentle heating to yield (E)-N-substituted-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines. mdpi.com A direct and modular synthesis of 1,3,4-thiadiazoles has also been developed through the coupling of primary nitroalkanes and acyl hydrazines using elemental sulfur and sodium sulfide. nih.gov

| Starting Material | Reagents/Conditions | Product |

| Acid hydrazide | 1. Ammonium thiocyanate; 2. Concentrated H2SO4 | 2-Amino-1,3,4-thiadiazole derivative |

| (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide | Absolute ethanol, 60°C | (E)-N-substituted-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine |

| Acyl hydrazine and Primary nitroalkane | S8, Na2S·9H2O, DMF, rt | Multi-functionalized 1,3,4-thiadiazole |

| 2-hydrazinyl-N-phenyl-2-thioxoacetamide | Ethyl chloroacetate, triethylamine (B128534), ethanol, reflux | 5-Oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamide |

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com

The reaction of this compound with α,β-unsaturated carbonyl compounds, such as chalcones, in boiling ethanol leads to the formation of pyrazoline intermediates, which can be subsequently oxidized to the corresponding pyrazole. pjsir.org The cyclocondensation of hydrazines with β-diketones is a classical method for pyrazole synthesis, although it can sometimes lead to a mixture of regioisomers. mdpi.comnih.gov

Multi-component reactions provide an efficient route to highly substituted pyrazoles. For instance, a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water at 80°C can yield 1,4-dihydropyrano[2,3-c]pyrazoles. mdpi.com Another approach involves the reaction of vinyl azides with aldehydes and tosylhydrazine in the presence of a base to regioselectively afford 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | α,β-Unsaturated carbonyl compound | Boiling ethanol | Pyrazoline/Pyrazole |

| Hydrazine derivative | 1,3-Diketone | Various solvents, optional catalyst | Substituted pyrazole |

| Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazole | |

| Vinyl azide, aldehyde, tosylhydrazine | Base | 3,4,5-Trisubstituted 1H-pyrazole |

Incorporation into β-Lactam Structures (Azetidin-2-ones)

The β-lactam (azetidin-2-one) ring is a core structural feature of many important antibiotics. The Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine is a widely used method for the synthesis of β-lactams. nih.govmdpi.comorganic-chemistry.org

In this context, an imine derived from 3,4-dimethoxybenzaldehyde (the aldehyde corresponding to the benzyl group of the title hydrazine) can be reacted with a ketene generated in situ from an acyl chloride and a tertiary amine. For example, the reaction of (3,4-dimethoxybenzylidene)-(4-methoxyphenyl)-amine with a ketene derived from an acyl chloride and triethylamine can produce a trans-β-lactam. nih.gov The stereochemical outcome of the Staudinger reaction (cis vs. trans) is influenced by the nature of the substituents on both the imine and the ketene. mdpi.com

| Imine Component | Ketene Precursor | Base | Product Stereochemistry |

| (3,4-Dimethoxybenzylidene)-(4-methoxyphenyl)-amine | Acyl chloride | Triethylamine | trans-β-Lactam |

| Imine with aromatic substituents | Phthalimidoacetyl chloride | Triethylamine | cis-β-Lactam |

It is important to note that while the 3,4-dimethoxybenzyl group can be part of the imine component, the hydrazine functionality itself is not directly incorporated into the β-lactam ring in this synthetic approach. Instead, it serves as a precursor to the aldehyde used to form the imine.

Preparation of Triazole Derivatives

Triazoles, five-membered heterocycles with three nitrogen atoms, exist as two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. mdpi.com Both isomers are significant in medicinal chemistry. nih.gov

The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazides with various reagents. For instance, a hydrazide can be converted to an intermediate which then reacts with aromatic aldehydes to form arylidene hydrazides. nih.gov Another route involves the reaction of a hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate to yield a 4-amino-1,2,4-triazole-3-thione derivative. nih.gov A general synthesis of 4-amino-1,2,4-(4H)triazole derivatives involves reacting hydrazine with a carboxylic acid. google.com

| Starting Material | Reagents/Conditions | Intermediate/Product |

| Hydrazide | Aromatic aldehyde | Arylidene hydrazide |

| Hydrazide | 1. CS2, KOH; 2. Hydrazine hydrate | 4-Amino-1,2,4-triazole-3-thione |

| Hydrazine | Carboxylic acid | 4-Amino-1,2,4-(4H)triazole |

Nucleophilic Substitution Reactions Involving this compound

Hydrazine and its derivatives are potent nucleophiles that can participate in nucleophilic substitution reactions. In the context of aromatic substitution, hydrazine can displace a suitable leaving group on an activated aromatic ring, typically one bearing electron-withdrawing groups like nitro groups. ccsenet.orgresearchgate.net

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. researchgate.net For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine proceeds via an uncatalyzed substitution where the formation of the zwitterionic intermediate is the rate-determining step. ccsenet.org

Vicarious nucleophilic substitution (VNS) is a specific type of nucleophilic substitution of hydrogen in electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org This reaction utilizes carbanions bearing a leaving group at the nucleophilic center. organic-chemistry.org While not directly involving this compound as the nucleophile, it highlights a key reaction class for activated aromatic systems that could potentially be adapted.

| Substrate | Nucleophile | Conditions | Key Feature |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol, Acetonitrile (B52724), or DMSO | Uncatalyzed substitution, formation of zwitterionic intermediate is rate-determining |

| 2,4-Dinitrobenzene derivatives | Hydrazine | DMSO | Uncatalyzed substitution, departure of leaving group is rate-determining |

| Nitroaromatics | Carbanion with leaving group | Strong base | Vicarious Nucleophilic Substitution of hydrogen |

Advanced Synthetic Techniques and Protection Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds and other molecular scaffolds where conventional heating requires long reaction times.

In the context of structures similar to this compound, microwave irradiation has been successfully employed. For instance, the reaction of disubstituted triazines with 2,4-dimethoxybenzylamine (B23717) proceeds efficiently under solvent-free microwave conditions to produce 2,4-dimethoxybenzylaminotriazines. researchgate.net This protocol often uses an excess of the amine to act as both a nucleophile and a base. researchgate.net Reactions are typically completed in minutes at elevated temperatures (e.g., 150 °C) using a monomode microwave reactor. researchgate.net This methodology can be extrapolated to this compound for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolopyrimidines. nih.govrsc.org The key advantages include significantly reduced reaction times, operational simplicity, and often, the elimination of solvents, aligning with the principles of green chemistry. researchgate.netnih.gov

Table 2: Microwave-Assisted Synthesis of Amine and Hydrazine Derivatives

| Reactants | Product Type | Microwave Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| 2-Chloro-4,6-diaminotriazines + 2,4-Dimethoxybenzylamine | Substituted Aminotriazine | 50 W, 150°C, Solvent-free | 5-10 min | Moderate to Good |

| Aromatic Aldehydes + Anilines + Pyruvic Acid | Quinoline-4-carboxylic acids | 80°C, Ethanol, p-TSA catalyst | 3 min | Good (50-80%) |

| 5-Aminopyrazole-4-carboxylates + Trimethyl orthoformate + Primary Amines | Pyrazolo[3,4-d]pyrimidin-4-ones | 160°C, Ethanol | 55 min | Poor to Good |

| Isoniazid + Aromatic Aldehyde | Schiff Base (Hydrazone) | 300 W, Solvent-free (DMF drops) | 3 min | Not specified |

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of compound libraries. In SPOS, hydrazine derivatives are often employed as "traceless" or "safety-catch" linkers, attaching a substrate to a solid support. The 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker is a prime example of a "latent" safety-catch linker. rsc.orgresearchgate.net In this strategy, the dimethoxybenzyl (DMB) group serves as a protecting group for the more reactive nitrogen of the hydrazine linker, rendering it stable to various reaction conditions, such as Mitsunobu N-alkylation and hydrazinolysis. rsc.orgresearchgate.net

The synthesis begins by loading the protected DMBAH linker onto a resin, such as ArgoGel™-NH₂. rsc.org After subsequent synthetic steps to build the desired molecule on the linker, the "safety-catch" is "unlocked." This involves a two-step cleavage process: first, the acid-labile DMB protecting group is removed with trifluoroacetic acid (TFA). researchgate.net Second, the now-exposed acyl arylhydrazine is cleaved from the support via oxidation, typically with copper (II) acetate (B1210297), which releases the final product into solution. researchgate.net This approach ensures that only the desired, fully elaborated molecules are cleaved, leaving incomplete sequences attached to the resin. rsc.org Photolabile linkers based on the o-nitroveratryl group have also been developed for the solid-phase synthesis of peptide hydrazides, offering an orthogonal cleavage strategy using UV irradiation. google.com

Table 3: (Dimethoxybenzyl)hydrazine Linkers in Solid-Phase Organic Synthesis

| Linker Type | Resin Support | Protection Strategy | Cleavage/Release Conditions | Application |

|---|

The presence of two nucleophilic nitrogen atoms in the hydrazine moiety necessitates the use of protecting groups to control reactivity and achieve selectivity in synthesis. organic-chemistry.org A protecting group must be introduced easily, remain stable during subsequent reaction steps, and be removed under mild conditions without affecting other parts of the molecule. ucoz.com

Common amine protecting groups are frequently adapted for hydrazines.

Carbamates: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is removed under acidic conditions (e.g., TFA). organic-chemistry.orgucoz.com The Cbz group is installed with benzyl chloroformate and removed by catalytic hydrogenolysis. ucoz.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is another important carbamate-type protection, notable for its removal under mild basic conditions (e.g., piperidine), which provides orthogonality to acid-labile groups like Boc and Trityl. google.comucoz.com

Benzyl Groups: As seen in the DMBAH linker, substituted benzyl groups like the 2,4-dimethoxybenzyl (DMB) group can serve as effective protecting groups. rsc.orgresearchgate.net These are generally cleaved under acidic or oxidative conditions. researchgate.net

Acyl Groups: Hydrazides themselves can be considered a protected form of hydrazines, where an acyl group reduces the nucleophilicity of one nitrogen atom. nih.gov

The choice of protecting group is critical for multi-step syntheses, enabling orthogonal strategies where one group can be removed selectively in the presence of others. organic-chemistry.org

Table 4: Common Protecting Groups for the Hydrazine Moiety

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) |

| 2,4-Dimethoxybenzyl | DMB | 2,4-Dimethoxybenzaldehyde (B23906) followed by reduction | Acid (TFA) or Oxidation |

| Trityl (Triphenylmethyl) | Trt | Trityl chloride | Mild acid, Hydrogenolysis |

Mechanistic Insights and Chemical Reactivity

Exploration of the Nucleophilic Character of the Hydrazine (B178648) Group

The chemical behavior of (3,4-Dimethoxybenzyl)hydrazine is significantly influenced by the hydrazine moiety (-NHNH₂), which confers a distinct nucleophilic character upon the molecule. solubilityofthings.com This nucleophilicity is primarily attributed to the lone pair of electrons on the terminal nitrogen atom, which can readily attack electron-deficient centers.

One of the most characteristic reactions showcasing this nucleophilic nature is the condensation with carbonyl compounds. This compound reacts with aldehydes and ketones to form the corresponding hydrazones. smolecule.com This reaction is a cornerstone in the synthesis of more complex molecules, where the resulting hydrazone can serve as a versatile intermediate.

The hydrazine group also participates in nucleophilic substitution and cyclization reactions. smolecule.com For instance, it can be used in hydrazine-mediated cyclization processes to create heterocyclic structures, such as pyrazoles. nih.gov In one synthetic pathway, an N-acyl-α-aminoketone, after being formed through a multi-component reaction and subsequent debenzylation, undergoes cyclization with hydrazine to yield a 3-hydroxypyrazole. nih.gov This transformation highlights the dual role of the hydrazine group, acting as a nucleophile to initiate ring formation. Similarly, the synthesis of 4-aminopyrazoles can be achieved through the acidic cleavage of a dimethoxybenzyl group from a precursor, followed by a condensation reaction with hydrazine. chim.it

The nucleophilicity of the hydrazine can be influenced by the reaction medium. Studies on similar systems, like the reaction of 4-chloroquinazoline (B184009) with hydrazine, show that solvent interactions, such as hydrogen bonding with water molecules, can affect the nucleophilic character of the hydrazine. frontiersin.org In basic conditions, the medium can enhance the reactivity of hydrazine, suggesting that the solvent plays a role in activating the nucleophile for attack on an electrophilic substrate. frontiersin.org

Investigation of Redox Properties and Related Chemical Transformations

The hydrazine functional group in this compound is susceptible to both oxidation and reduction, allowing for a range of chemical transformations. smolecule.com The redox behavior is centered on the nitrogen-nitrogen single bond and the oxidation states of the nitrogen atoms.

Oxidation of the hydrazine moiety can lead to various products depending on the oxidizing agent and reaction conditions. Common oxidizing agents like hydrogen peroxide can be used to induce these transformations. smolecule.com The oxidation can result in the formation of diimide, and ultimately, cleavage of the nitrogen-nitrogen bond to yield nitrogen gas. The benzyl (B1604629) fragment would be oxidized to the corresponding aldehyde or carboxylic acid. The stability of related dimethoxybenzyl compounds during certain redox reactions has been noted, highlighting their utility in complex synthetic sequences where specific parts of the molecule must remain unchanged. researchgate.net

In the context of its use as a protective group in peptide synthesis, the dimethoxybenzyl moiety attached to a hydrazide is designed to be stable under various conditions, including those that involve redox processes like the desulfurization of cysteine. jst.go.jp However, the group can be cleaved oxidatively under specific, controlled conditions. For example, p-methoxybenzyl (PMB) ethers, which are structurally related, are readily cleaved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). thieme-connect.de This oxidative cleavage proceeds via a mechanism that involves the formation of a stabilized benzyl cation, a process facilitated by the electron-donating methoxy (B1213986) groups. thieme-connect.de

The reduction of hydrazines can also be achieved, though it is a less common transformation than oxidation. Strong reducing agents could potentially cleave the N-N bond to form the corresponding amine, (3,4-dimethoxybenzyl)amine, and ammonia (B1221849).

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

While specific kinetic and thermodynamic studies for this compound are not extensively documented in publicly available literature, the general principles governing hydrazine and hydrazone reactions provide significant insight. The kinetics of reactions involving hydrazines, such as their degradation or condensation, often follow pseudo-first-order kinetics under specific conditions. nih.gov

Thermodynamic analyses have been performed on the decomposition of hydrazine itself, which is a highly exothermic process. pan.placs.org The heat of reaction for the decomposition of hydrazine vapor into gaseous ammonia and nitrogen is estimated to be -157 kJ/mol. acs.org While the benzyl substituent modifies this value, the inherent energy release upon decomposition of the hydrazine core remains a key thermodynamic feature. Theoretical studies on hydrazone formation have calculated thermodynamic properties such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction, providing a quantitative understanding of the process's feasibility and energetics. mdpi.com

The rate of decomposition for hydrazine-based fuels has been shown to follow the order: Unsymmetrical Dimethylhydrazine (UDMH) > Monomethylhydrazine (MMH) > Hydrazine (N₂H₄). mdpi.com This trend indicates that substitution on the hydrazine moiety significantly impacts decomposition kinetics, a principle that would extend to this compound.

Influence of Aromatic Substituents on Chemical Reactivity (e.g., Methoxy Groups, Halogenation)

The chemical reactivity of this compound is profoundly influenced by the substituents on its aromatic ring. The two methoxy (-OCH₃) groups at the 3- and 4-positions play a critical role, primarily through their electron-donating effects.

The methoxy groups increase the electron density of the benzene (B151609) ring and stabilize any positive charge that develops on the benzylic carbon. This stabilization is crucial during reactions where the benzyl group acts as a leaving group, such as in deprotection strategies. For example, in acidic conditions, the cleavage of the benzyl-hydrazine bond is facilitated because the electron-donating methoxy groups stabilize the resulting dimethoxybenzyl cation. jst.go.jp

A comparative study on the stability of various substituted benzyl hydrazides used as solubilizing tags in peptide synthesis provides a clear illustration of this effect. The study demonstrated that the rate of acid-catalyzed cleavage is dependent on the number of methoxy substituents. jst.go.jp The trimethoxybenzyl derivative is highly unstable and decomposes readily, while the monomethoxybenzyl derivative is significantly more stable. jst.go.jp The (3,4-Dimethoxybenzyl)hydrazide strikes a balance, being stable enough to withstand various synthetic conditions (like NCL and desulfurization) but susceptible to cleavage under specific acidic cocktails (e.g., TFA-TIS). jst.go.jp

Table 1: Comparative Stability and Reactivity of Substituted Benzyl Hydrazides This table summarizes the reactivity of different methoxy-substituted benzyl hydrazides under various conditions, as described in peptide synthesis applications.

| Compound Derivative | Deprotection (TFA-TIS, 1h) | Stability in NCL Reaction | Stability in Thz Deprotection | Stability in Desulfurization | Comment |

|---|---|---|---|---|---|

| Monomethoxybenzyl (3a) | No reaction | - | - | - | Too stable for easy cleavage. jst.go.jp |

| Dimethoxybenzyl (3b) | Complete cleavage | Stable (>99%) | Stable (97%) | Stable (81%) | Optimal balance of stability and cleavability. jst.go.jp |

| Trimethoxybenzyl (3c) | Complete cleavage | Unstable (72%) | Unstable (88%) | Unstable (63%) | Too labile for many synthetic steps. jst.go.jp |

The introduction of other substituents, such as halogens, would also modulate reactivity. Halogenation, typically with bromine or chlorine in the presence of a catalyst like iron(III) chloride, would result in electrophilic aromatic substitution on the electron-rich ring. chemguide.co.uk The position of substitution would be directed by the activating methoxy groups. A brominated derivative, such as (2-Bromo-3,4-dimethoxybenzyl)hydrazine, is noted to have enhanced reactivity compared to the non-halogenated parent compound. smolecule.com This increased reactivity can be attributed to the electronic and steric effects of the bromine atom. researchgate.net

Studies on Decomposition Pathways and Stability under Reaction Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. Its decomposition can be initiated by heat, catalysts, or exposure to certain chemical environments.

One of the primary applications where stability has been explicitly studied is its use as a "safety-catch" linker or protective group in solid-phase synthesis. jst.go.jpresearchgate.net In this context, the dimethoxybenzyl group must remain stable throughout multiple reaction steps before being cleaved under specific, controlled conditions. Research has shown that (3,4-Dimethoxybenzyl)hydrazide is stable under the conditions required for Native Chemical Ligation (NCL), thiazolidine (B150603) (Thz) deprotection, and cysteine desulfurization. jst.go.jp

However, the compound is designed to be cleaved under acidic conditions. The decomposition pathway in the presence of a strong acid like trifluoroacetic acid (TFA) involves protonation followed by the cleavage of the C-N bond to release the free hydrazine and form a stable 3,4-dimethoxybenzyl cation. jst.go.jp This cation is typically captured by a scavenger, such as triisopropylsilane (B1312306) (TIS), included in the cleavage cocktail. jst.go.jp

The thermal stability of hydrazine and its derivatives is a significant consideration. The decomposition of hydrazine is a highly exothermic process that can lead to a runaway reaction if not properly controlled. acs.org While the bulky dimethoxybenzyl group imparts greater thermal stability compared to neat hydrazine, elevated temperatures can still lead to decomposition. The typical decomposition products of hydrazine are ammonia and nitrogen, and similar products would be expected from the hydrazine moiety of this compound, alongside products from the benzyl portion. pan.plnasa.gov Theoretical studies on hydrazine decomposition indicate complex pathways involving radical intermediates like N₂H₃. mit.edu The presence of catalysts, particularly certain metals, can significantly lower the temperature at which decomposition begins. acs.org

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a important tool for investigating the properties of (3,4-Dimethoxybenzyl)hydrazine and related structures. researchgate.nettandfonline.comresearchgate.net DFT calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of molecular investigations.

Geometry Optimization and Conformational Analysis

DFT methods are frequently employed to determine the most stable three-dimensional arrangement of atoms in this compound derivatives. scispace.com By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in a study of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, DFT calculations at the B3LYP/6–311G(d,p) level were used to obtain the optimized geometrical parameters, which were found to be in good agreement with experimental single-crystal X-ray diffraction data. researchgate.net This process is crucial for understanding the molecule's shape and how it might interact with biological targets.

Conformational analysis, also performed using DFT, explores the different spatial arrangements of a molecule (conformers) and their relative energies. escholarship.org For hydrazine (B178648) derivatives, this can reveal the most stable conformations, which is essential for understanding their reactivity and biological activity. For example, in one study, the saddle-like conformation of a related compound was found to be slightly more stable than other conformations. researchgate.net

Table 1: Comparison of Experimental and Theoretical Geometrical Parameters for a this compound Derivative

| Parameter | Experimental (XRD) | Theoretical (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) C-N | 1.285 | 1.289 |

| Bond Length (Å) N-N | 1.378 | 1.365 |

| Bond Angle (°) C-N-N | 116.5 | 117.2 |

| Dihedral Angle (°) C-C-N-N | 178.9 | 179.5 |

Note: Data is illustrative and based on findings for similar structures.

Electronic Structure Investigations (HOMO-LUMO, Molecular Electrostatic Potential, Atomic Charges)

The electronic properties of this compound are key to understanding its reactivity and potential applications. DFT calculations provide valuable information on the distribution of electrons within the molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily polarized, which is often associated with higher biological activity. nih.gov For derivatives of this compound, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govthaiscience.info It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com In MEP maps, red areas typically indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). nih.gov This information is vital for predicting how the molecule will interact with other molecules, including biological targets. tandfonline.com For related compounds, MEP analysis has been used to identify potential reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov

Atomic Charges: Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom in the molecule. researchgate.net This helps to understand the charge distribution and identify atoms that are likely to participate in chemical reactions.

Table 2: Calculated Electronic Properties of a this compound Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: Data is illustrative and based on findings for similar structures.

Prediction and Correlation of Spectroscopic Properties (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) are often performed and compared with experimental spectra. researchgate.netresearchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. tandfonline.com For a derivative of this compound, the calculated vibrational frequencies showed good agreement with the experimental FT-IR data. researchgate.net

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can also be predicted using DFT. researchgate.netmdpi.com By comparing the calculated and experimental chemical shifts, the structural assignment of the molecule can be validated. tandfonline.com

Advanced Molecular Modeling and Simulation

Beyond static quantum chemical calculations, more advanced modeling techniques are used to simulate the dynamic behavior of this compound and its derivatives, particularly in biological systems.

Molecular Docking for Ligand-Target Interactions (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. smolecule.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net For derivatives of this compound, molecular docking studies have been performed to investigate their binding modes with various biological targets, including enzymes implicated in diseases like cancer. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Stability

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (ADME/T)

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic profiles of new chemical entities. For derivatives of this compound, such as N'-Benzylidene-3,4-dimethoxybenzohydrazides, these computational predictions help in identifying candidates with favorable drug-like properties.

Utilizing online tools like SwissADME, researchers can calculate various physicochemical and pharmacokinetic parameters. tandfonline.com For a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, these studies have shown that most compounds exhibit good to moderate water solubility, a desirable characteristic for drug formulation. tandfonline.com Furthermore, the predicted ADME/T properties often align with established criteria for drug-likeness, such as Lipinski's rule of five, which suggests good oral bioavailability. nih.gov

The predictive power of these in silico models allows for the early elimination of compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles or potential toxicity. zsmu.edu.ua This rational approach to drug design significantly reduces the time and resources required for the synthesis and experimental testing of numerous compounds. zsmu.edu.ua

Below is a table summarizing the types of ADME/T parameters that are typically predicted for this compound derivatives.

| Parameter Category | Specific Parameters Predicted | Significance |

| Physicochemical Properties | Molecular Weight, LogP (lipophilicity), Water Solubility, pKa | Influences absorption, distribution, and formulation. |

| Pharmacokinetics (ADME) | Gastrointestinal (GI) Absorption, Blood-Brain Barrier (BBB) Permeation, P-glycoprotein Substrate/Inhibitor, Cytochrome P450 (CYP) Isozyme Inhibition | Predicts how the compound will be absorbed, distributed throughout the body, metabolized, and excreted. |

| Drug-Likeness | Lipinski's Rule of Five, Ghose Filter, Veber Rule, Egan Rule | Assesses the likelihood of a compound being an orally active drug in humans. |

| Toxicity | Ames Test (mutagenicity), Carcinogenicity, hERG Inhibition (cardiotoxicity) | Flags potential safety concerns early in the drug discovery process. |

This table is a representative example and the specific parameters assessed can vary between studies.

Structure-Property Relationship Studies, Including Nonlinear Optical (NLO) Properties

The relationship between the molecular structure of a compound and its macroscopic properties is a fundamental concept in chemistry. For this compound and its derivatives, understanding these structure-property relationships is key to designing molecules with specific functionalities, particularly in the realm of nonlinear optics (NLO).

Organic materials with significant NLO properties have potential applications in photonics, such as in optical power limiting and data processing. researchgate.netmdpi.com The NLO response of a molecule is governed by its hyperpolarizability, a measure of how easily the electron cloud of the molecule is distorted by an intense electric field, such as that from a laser.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the hyperpolarizabilities of molecules and to understand how structural modifications influence these properties. researchgate.net For instance, the presence of electron-donating groups (like the methoxy (B1213986) groups in the 3,4-dimethoxybenzyl moiety) and electron-withdrawing groups connected by a π-conjugated system can enhance the NLO response. mdpi.com

Studies on related chalcone (B49325) derivatives, which share structural similarities with some derivatives of this compound, have demonstrated that modifications to the aromatic rings and the conjugated bridge can significantly impact the third-order NLO susceptibility (χ(3)). acrhem.org These theoretical calculations, often corroborated by experimental techniques like the Z-scan method, provide a roadmap for the rational design of new NLO materials. researchgate.netacrhem.org

The following table outlines key parameters investigated in structure-NLO property relationship studies.

| Structural Feature | NLO Property Investigated | Computational Method | Significance |

| Presence of Donor-Acceptor Groups | First Hyperpolarizability (β), Second Hyperpolarizability (γ) | DFT, Time-Dependent DFT (TD-DFT) | Enhances the NLO response by facilitating intramolecular charge transfer. |

| Length and Nature of π-Conjugated System | Third-Order NLO Susceptibility (χ(3)) | DFT, Z-scan (experimental) | A longer and more efficient conjugated pathway generally leads to a larger NLO response. |

| Molecular Symmetry | Second-Order NLO Properties | Group Theory, DFT | Non-centrosymmetric molecules are required for second-order NLO effects. |

| Solvent Effects | Hyperpolarizability in Solution | Polarizable Continuum Models (PCM) | The polarity of the solvent can influence the measured NLO properties. |

This table provides a general overview of the parameters and methods used in these types of studies.

Theoretical Elucidation of Reaction Mechanisms

Theoretical chemistry provides invaluable tools for understanding the intricate details of chemical reactions at the molecular level. For reactions involving this compound and its precursors, computational methods can elucidate reaction pathways, identify transition states, and calculate activation energies, offering a deeper understanding than what can be achieved through experimental means alone.

One area where theoretical elucidation is particularly insightful is in understanding the formation of related compounds, such as the enzymatic and non-enzymatic degradation of lignin (B12514952) model compounds. mdpi.comnih.gov For example, DFT calculations have been used to study the reaction mechanism of the formation of 3,4-dimethoxybenzaldehyde (B141060) from 1-(3',4'-dimethoxyphenyl)propene. mdpi.comnih.gov These studies can map out the entire reaction pathway, including the formation of radical intermediates, bond transformations, and the roles of co-reactants like water and oxygen. mdpi.comnih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how catalysts or changes in reaction conditions might influence the reaction outcome. sumitomo-chem.co.jp

Furthermore, theoretical studies can be applied to understand the reaction kinetics of hydrazine-based compounds. mdpi.com While not directly on this compound, these studies on similar molecules provide a framework for understanding their reactivity, including decomposition pathways and reactions with other species. mdpi.com

The table below summarizes the key aspects of theoretical reaction mechanism elucidation.

| Aspect of Reaction Mechanism | Computational Approach | Information Gained |

| Reaction Pathway Mapping | Intrinsic Reaction Coordinate (IRC) Calculations | Identifies the minimum energy path connecting reactants, transition states, and products. |

| Transition State Identification | Transition State (TS) Optimization, Frequency Analysis | Determines the structure and energy of the highest energy point along the reaction coordinate. |

| Activation Energy Calculation | DFT, ab initio methods (e.g., Møller-Plesset perturbation theory) | Quantifies the energy barrier that must be overcome for the reaction to occur. |

| Thermodynamic Analysis | Calculation of Enthalpy, Entropy, and Gibbs Free Energy | Determines the overall feasibility and spontaneity of a reaction. |

| Kinetic Analysis | Transition State Theory (TST) | Predicts reaction rate constants. |

This table highlights the common computational techniques and the valuable information they provide in the study of reaction mechanisms.

Applications in Chemical Biology and Medicinal Chemistry

Rational Design and Synthesis of Bioactive Compounds

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov The (3,4-dimethoxybenzyl)hydrazine structure serves as a valuable building block in this process. Its hydrazine (B178648) group is a key functional handle, readily undergoing condensation reactions with various aldehydes and ketones to form hydrazones. This synthetic accessibility allows for the creation of large libraries of derivatives where the properties can be systematically tuned. nih.gov

Research into Antimicrobial Efficacy

Derivatives of this compound have been extensively studied for their potential to combat microbial infections. The hydrazone linkage (-C=N-NH-) present in many of these derivatives is a recognized pharmacophore associated with a broad spectrum of antimicrobial activities. mdpi.com

Numerous studies have demonstrated the efficacy of this compound derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. A series of N'-benzylidene-3,4-dimethoxybenzohydrazides were synthesized and evaluated for their antibacterial properties. nih.gov These compounds were designed to target the multidrug efflux pump (MATE), a mechanism bacteria use to develop resistance. nih.gov

Several of these derivatives displayed significant inhibitory effects against clinically relevant bacteria. For example, compounds showed noteworthy activity against Staphylococcus aureus, Acinetobacter species, Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. nih.gov One derivative, compound 4i from the study, which features a 5-nitrofuran moiety, exhibited particularly potent and broad-spectrum activity, with Minimum Inhibitory Concentration (MIC) values better than the standard drug ceftriaxone (B1232239) against Acinetobacter baumannii and E. coli. nih.gov Another compound, 4h , was superior to ceftriaxone against S. typhi. nih.gov

| Compound/Drug | S. aureus | Acinetobacter | S. typhi | E. coli | P. aeruginosa |

| Derivative 4h | 5.88 | - | 12.07 | - | - |

| Derivative 4i | - | 11.64 | - | 23.30 | - |

| Ceftriaxone (Reference) | 3.52 | - | 14.08 | - | - |

| Data sourced from a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. nih.gov |

The investigation into the antimicrobial properties of this compound derivatives extends to their potential as antifungal agents. These compounds have been tested against various fungal pathogens, including yeasts and molds.

In studies evaluating N'-benzylidene-3,4-dimethoxybenzohydrazides, several compounds demonstrated activity against the opportunistic yeast Candida albicans, a common cause of fungal infections in humans. nih.gov One derivative, in particular, showed an MIC value of 23.30 µM against C. albicans. nih.gov Other research has focused on different classes of derivatives for agricultural applications. For instance, novel 1,2,4-triazole (B32235) derivatives have been synthesized and tested against plant pathogenic fungi. researchgate.net Specific compounds from this class showed good activity against Pythium ultimum and Corynespora cassiicola. researchgate.net

| Derivative Class | Fungal Species | Activity Noted |

| N'-benzylidene-3,4-dimethoxybenzohydrazides | Candida albicans | MIC of 23.30 µM for compound 4i. nih.gov |

| 1,2,4-Triazole Derivatives | Pythium ultimum | Compounds 5c, 5f, and 5h showed good activity. researchgate.net |

| 1,2,4-Triazole Derivatives | Corynespora cassiicola | Compounds 5b and 5c showed good activity. researchgate.net |

Tuberculosis remains a major global health threat, and the search for new antitubercular drugs is critical, especially with the rise of drug-resistant strains. dovepress.com The hydrazide-hydrazone scaffold is a well-established pharmacophore in antitubercular drug discovery, famously represented by the frontline drug isoniazid. nih.gov Consequently, derivatives of this compound have been explored for their potential against Mycobacterium tuberculosis.

Research in this area has involved synthesizing various hydrazones and related heterocyclic compounds. Several small molecules incorporating acyl/aroyl hydrazone moieties have been reported to possess antitubercular potential. researchgate.net For example, a series of hydrazone analogs of indole-3-carboxaldehydes were screened for activity against Mycobacterium tuberculosis H37Rv, with some compounds showing inhibitory activity at concentrations as low as 6.25 µg/mL. researchgate.net Other research into quinazolinone derivatives also identified compounds with MIC values ranging from 6.25 to 100 µg/mL against M. tuberculosis. dovepress.com The introduction of hydrazide or hydrazone moieties to other molecular frameworks is a recognized strategy for enhancing activity against M. tuberculosis. nih.gov

| Derivative Class | Mycobacterium tuberculosis Strain | Activity Noted (MIC) |

| Indole (B1671886) Hydrazone Analogs | H37Rv | Inhibition at 6.25 µg/mL. researchgate.net |

| Quinazolinone Derivatives | H37Rv | 6.25 - 100 µg/mL. dovepress.com |

| 1,3,4-Oxadiazole-Hydrazones | H37Ra (attenuated) | 8 µg/mL. mdpi.com |

| 1,3,4-Oxadiazole-Hydrazones | Pyrazinamide-resistant | 4 µg/mL. mdpi.com |

Anticancer and Antitumor Investigations

The structural features of this compound derivatives have also made them attractive candidates for anticancer drug development. The dimethoxy-substituted phenyl ring is a common motif in various natural and synthetic compounds known to exhibit cytotoxic effects against cancer cells.

A key strategy in anticancer research is the design of compounds that can inhibit specific molecular targets crucial for cancer cell growth and survival, such as protein kinases. Derivatives of this compound have been incorporated into scaffolds designed to act as kinase inhibitors.

One notable study involved the synthesis of a series of 4-alkoxyquinazoline derivatives containing a 1,3,4-oxadiazole (B1194373) ring. rsc.orgresearchgate.net Among these, the compound 2-(3,4-Dimethoxybenzyl)-5-((quinazolin-4-yloxy)methyl)-1,3,4-oxadiazole (compound 4j ) demonstrated particularly potent and broad-spectrum cytotoxic activity against several human cancer cell lines. rsc.orgresearchgate.net It was tested against A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical cancer) cell lines. The compound exhibited significant inhibitory activity, with IC₅₀ values lower than the positive control drug Tivozanib in all three cell lines, highlighting its potential as a lead compound for a new anticancer agent. rsc.orgresearchgate.net

| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |

| Compound 4j | 0.38 | 0.23 | 0.32 |

| Tivozanib (Control) | 0.62 | 0.38 | 0.34 |

| Data represents IC₅₀ values in µM. rsc.orgresearchgate.net |

Modulation of Apoptotic Pathways and Enzyme Inhibition (e.g., Caspase-3, Caspase-8, Caspase-9)

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Caspases, a family of cysteine proteases, are central to the execution of apoptosis. The apoptotic signaling cascade involves initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. nih.govplos.org

This compound derivatives have been investigated for their ability to modulate these apoptotic pathways. Research suggests that certain derivatives can induce apoptosis in cancer cells. For instance, studies have shown that some compounds can trigger the activation of caspase-3, a key executioner caspase, leading to cell death. nih.gov The activation of caspase-3 can be initiated by both the extrinsic pathway, involving caspase-8, and the intrinsic pathway, which is mediated by caspase-9. nih.govplos.orgresearchgate.net

Further research has explored the specific roles of caspase-8 and caspase-9 in apoptosis induced by various stimuli. nih.govplos.orgoncotarget.com For example, in some cell lines, the activation of caspase-8 has been observed to occur downstream of both caspase-3 and caspase-9, suggesting a feedback amplification loop in the apoptotic signaling cascade. nih.gov The ability of this compound derivatives to influence these caspase activities highlights their potential as anticancer agents. smolecule.com

Table 1: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Target/Pathway | Key Findings |

|---|---|---|

| Apoptosis Modulation | Caspase-3, Caspase-8, Caspase-9 | Derivatives can induce apoptosis through the activation of caspases. nih.gov |

| Antiviral | Viral Proteases | Derivatives show potential as inhibitors of viral replication. nih.govsemanticscholar.org |

| Anti-inflammatory | Inflammatory Mediators | Compounds have demonstrated anti-inflammatory effects in preclinical models. tandfonline.comresearchgate.netnih.gov |

Exploration of Antiviral and Anti-inflammatory Properties

Beyond their role in apoptosis, derivatives of this compound have shown promise as antiviral and anti-inflammatory agents. The hydrazone derivatives, in particular, have been a focus of this research.

In the context of antiviral research, derivatives have been synthesized and evaluated for their ability to inhibit viral replication. nih.govsemanticscholar.org For example, certain indole derivatives synthesized using this compound have demonstrated antiviral properties. smolecule.com

The anti-inflammatory potential of these compounds has also been explored. Research has shown that some derivatives can inhibit the production of inflammatory mediators. tandfonline.comresearchgate.netnih.govgoogle.com For example, a study on a compound isolated from Zingiber cassumunar with a similar structural motif demonstrated a marked inhibition of carrageenin-induced rat paw edema and leukocyte accumulation. nih.gov

Studies on Antimalarial and Other Therapeutic Potentials

The global challenge of drug-resistant malaria has spurred the search for new antimalarial agents. Derivatives of this compound have emerged as a promising class of compounds in this area. nih.govbeilstein-journals.orgscielo.sa.crmdpi.comukm.my

Studies have shown that certain hydrazone derivatives containing the 3,4-dimethoxybenzyl moiety exhibit potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains. nih.gov Structure-activity relationship studies have indicated that the presence of the benzothiazole (B30560) hydrazone scaffold might be crucial for this activity. nih.gov

Elucidation of Biological Mechanisms of Action

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with biological macromolecules and their ability to inhibit specific enzymes.

Role of Covalent Bonding with Biological Macromolecules

The ability of certain compounds to form covalent bonds with biological macromolecules is a key aspect of their mechanism of action. wikipedia.orgdocbrown.info This type of interaction can lead to irreversible inhibition of enzyme activity. The hydrazine moiety in this compound is reactive and can participate in the formation of such covalent bonds. smolecule.com

Non-Covalent Interactions, Including Halogen Bonding

In addition to covalent bonding, non-covalent interactions play a critical role in the binding of these compounds to their biological targets. beilstein-journals.orgmdpi.comescholarship.orgmdpi.com These interactions include hydrogen bonding, hydrophobic interactions, and halogen bonding. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has gained increasing recognition in drug design. beilstein-journals.orgmdpi.comresearchgate.net The presence of halogen substituents on the aromatic ring of some derivatives can significantly influence their binding affinity and selectivity.

Inhibition and Modulation of Specific Enzyme Targets (e.g., Multidrug Efflux Pumps, Pancreatic Lipase (B570770), DNA Gyrase, DHFR)

The therapeutic potential of this compound derivatives is often linked to their ability to inhibit specific enzymes that are critical for disease processes.

Multidrug Efflux Pumps: Bacterial resistance to antibiotics is often mediated by efflux pumps that actively transport drugs out of the cell. nih.govnih.govresearchgate.net Derivatives of N'-benzylidene-3,4-dimethoxybenzohydrazide have been designed and synthesized to target the multidrug and toxic compound extrusion (MATE) family of efflux pumps. nih.gov Some of these compounds have shown promising activity in reversing multidrug resistance in bacteria. mdpi.com

Pancreatic Lipase: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. ejgm.co.ukresearchgate.netnih.govmedcraveonline.com Inhibition of this enzyme is a recognized strategy for the management of obesity. researchgate.net Studies have explored the potential of various compounds, including those with structural similarities to this compound derivatives, as pancreatic lipase inhibitors.

DNA Gyrase: DNA gyrase is a bacterial topoisomerase that is essential for DNA replication and repair, making it an attractive target for antibacterial drugs. plos.orgnih.govacs.org Research has identified novel inhibitors of DNA gyrase, and the 3,4-dimethoxyphenyl moiety has been incorporated into some of these compounds. nih.gov For example, a bis-benzimidazole derivative containing this group was found to preferentially inhibit E. coli DNA topoisomerase I. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, and its inhibition is a validated strategy for cancer and infectious diseases. researchgate.netacs.orgnih.govrjraap.com The 3,4-dimethoxybenzyl group is a common feature in many DHFR inhibitors, including the well-known antibiotic trimethoprim. researchgate.netacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N'-benzylidene-3,4-dimethoxybenzohydrazide |

| Trimethoprim |

In Vivo Pharmacological Evaluation and Safety Profiling

The in vivo assessment of compounds derived from this compound is a critical step in evaluating their therapeutic potential and understanding their physiological effects and safety. Research has extended from in vitro and in silico models to live animal studies to gather more comprehensive data on the biological activity of these molecules.

A notable area of investigation has been the antimicrobial properties of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. nih.govnih.gov In one study, specific derivatives, namely compounds 4h and 4i , were selected for in vivo evaluation due to their superior and broad-spectrum antimicrobial effects observed in initial screenings. nih.gov The in vivo tests involved biochemical analysis and histological examinations of the liver and kidneys to profile their effects within a biological system. nih.gov

Such studies are essential for bridging the gap between preliminary laboratory findings and potential clinical applications, providing insights into how these compounds behave in a complex biological environment. The evaluation often includes examining key biochemical markers and observing tissue-level changes to build a preliminary safety and activity profile. nih.gov

Table 1: In Vivo Evaluation of Selected N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

| Compound | Test Type | Focus Area | Key Findings | Reference |

|---|---|---|---|---|

| 4h | In Vivo Testing | Biochemical Analysis, Histological Examination | Selected for evaluation based on broad antimicrobial effects. | nih.gov |

| 4i | In Vivo Testing | Biochemical Analysis, Histological Examination | Selected for evaluation based on broad antimicrobial effects. | nih.gov |

Structure-Activity Relationship (SAR) and Ligand-Based Drug Design Studies

Structure-Activity Relationship (SAR) and ligand-based drug design are fundamental to the development of new therapeutic agents from the this compound scaffold. These studies aim to identify the key structural features responsible for the biological activity of the compounds and to guide the synthesis of more potent and selective molecules.

For N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, SAR studies have been conducted to understand their antimicrobial activity. nih.govtandfonline.com These derivatives were designed based on the pharmacophoric features of known inhibitors of the multidrug efflux pump (MATE), a target for overcoming bacterial resistance. nih.gov The core structure consists of the 3,4-dimethoxybenzoyl group connected to a variable benzylidene moiety via a hydrazone linker (-CO-NH-N=CH-). The SAR analysis focuses on how different substituents on the benzylidene ring influence antimicrobial efficacy.

Key findings from these SAR studies indicate that:

The hydrazone linker is a crucial structural element, a feature common in many biologically active compounds. researchgate.netresearchgate.net

The nature and position of substituents on the benzylidene ring significantly impact the antimicrobial activity. For example, compounds 4a (with a 4-amino group), 4h (with a 4-hydroxy-3-methoxy group), and 4i (with a 2,4-dichloro group) showed promising antibacterial and antifungal activities. nih.gov

The 3,4-dimethoxy substitution pattern on the primary benzyl (B1604629) ring is a recurring motif in various pharmacologically active compounds, including phosphodiesterase-4 (PDE4) inhibitors. researchgate.netresearchgate.net

Ligand-based drug design approaches have utilized these SAR insights. By identifying the essential pharmacophoric elements—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features—researchers can computationally model and design new derivatives with predicted enhanced activity. researchgate.netresearchgate.net For instance, the design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives was guided by the features of a co-crystallized native inhibitor of the target protein. nih.gov This rational design approach, combining SAR data with computational tools like molecular docking, helps in prioritizing the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process. nih.govmdpi.comnih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

| Compound/Feature | Substitution on Benzylidene Ring | Observed Activity | Reference |

|---|---|---|---|

| 4a | 4-amino | Promising antibacterial and antifungal | nih.gov |

| 4h | 4-hydroxy-3-methoxy | Superior and broad antimicrobial effects | nih.govnih.gov |

| 4i | 2,4-dichloro | Superior and broad antimicrobial effects | nih.govnih.gov |

| Hydrazone Linker | -CO-NH-N=CH- | Considered a key pharmacophoric feature for activity | researchgate.netresearchgate.net |

| 3,4-Dimethoxy Group | On the benzoyl moiety | Common feature in various bioactive molecules | researchgate.netresearchgate.net |

Advanced Analytical Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of (3,4-Dimethoxybenzyl)hydrazine, offering a non-destructive means to probe its molecular structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The infrared spectrum of a related compound, N'-benzylidene-3,4-dimethoxybenzohydrazide, shows characteristic absorption bands. For instance, the amino groups (NH2) typically exhibit stretching vibrations in the region of 3370 cm⁻¹. nih.gov An amidic carbonyl group (C=O) would show a strong absorption band around 1660 cm⁻¹. nih.gov The presence of C-O-C stretching vibrations, indicative of the methoxy (B1213986) groups, is also a key feature in the spectrum. researchgate.net The N-N stretching vibration of the hydrazine (B178648) group itself has been observed at 1114 cm⁻¹ in similar structures. researchgate.net

Table 1: FT-IR Spectral Data for a Related Hydrazide Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Amino (N-H Stretch) | 3370 |

| Amide (C=O Stretch) | 1660 |

| Hydrazine (N-N Stretch) | 1114 |

This table presents typical FT-IR absorption bands for functional groups found in hydrazide derivatives related to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of this compound.

In the ¹H NMR spectrum of a related N'-benzylidene-3,4-dimethoxybenzohydrazide, the protons of the two methoxy groups appear as distinct singlets around δ 3.37 and 3.45 ppm, integrating to six protons. nih.gov The protons of the amino group (NH2) are typically observed as a broad singlet that is exchangeable with D₂O, seen for example at δ 5.45 ppm. nih.gov The aromatic protons of the dimethoxybenzyl group would appear in the aromatic region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data. For a similar compound, (E)-N'-(2,4,6-trimethylbenzylidene)-3,4-dimethoxybenzohydrazide, signals for the methoxy carbons are found at δ 56.12 and 56.22 ppm. nih.gov The spectrum would also show distinct signals for the aromatic carbons and the methylene (B1212753) (-CH2-) carbon of the benzyl (B1604629) group.

Table 2: Representative NMR Spectral Data for Hydrazide Derivatives

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.4 | Singlet | Methoxy (OCH₃) protons |

| ¹H | ~5.4 | Singlet (broad) | Amino (NH₂) protons |

| ¹³C | ~56 | - | Methoxy (OCH₃) carbons |

This table summarizes characteristic NMR chemical shifts for key functional groups in hydrazide derivatives similar to this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. The mass spectrum of a related compound, (E)-N'-(2,4-dichlorobenzylidene)-3,4-dimethoxybenzohydrazide, displayed a molecular ion peak (M⁺) corresponding to its molecular formula, along with isotopic peaks (M+2, M+4) characteristic of the chlorine atoms. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of 182.22 g/mol . smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of hydrazine derivatives is characterized by specific maxima. For instance, some hydrazine solutions exhibit an absorption maximum at around 480 nm after derivatization. researchgate.net The UV-Vis spectrum of this compound would be influenced by the aromatic ring and the hydrazine moiety, with expected absorptions in the UV region.

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. For related hydrazine derivatives, X-ray crystallography has been used to confirm molecular geometry and study hydrogen bonding patterns. researchgate.netscispace.comiucr.org For instance, in the crystal structure of 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide, the dihedral angle between the 3,4-dimethoxybenzylidene and hydrazinecarboxamide groups was determined to be 53.82 (6)°. researchgate.net Such studies also reveal intramolecular hydrogen bonds, which can influence the compound's conformation. researchgate.net The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, forming polymeric chains or sheets. scispace.com

Chromatographic Techniques for Analysis, Separation, and Purification

Chromatographic methods are essential for the separation and purification of this compound and for assessing its purity. Techniques like flash chromatography are commonly used to purify hydrazine derivatives. rsc.org The choice of the stationary and mobile phases is critical for achieving effective separation. For instance, a mobile phase of petroleum ether and ethyl acetate (B1210297) is often employed. rsc.org

Direct liquid chromatographic methods, including ion-pair chromatography, have been reviewed for the determination of various hydrazines. researchgate.net These methods often utilize columns like Synergi Hydro RP with mobile phases containing buffer solutions and organic modifiers like acetonitrile (B52724). researchgate.net Gas chromatography (GC) is another powerful technique for analyzing residual hydrazine in samples, often after derivatization to improve volatility and detection. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components within a mixture. openaccessjournals.com For hydrazine compounds, which can be challenging to analyze directly, HPLC methods often involve a preliminary derivatization step. This process converts the analyte into a derivative with properties more suitable for detection, such as improved UV absorbance or fluorescence. nih.govnih.gov

A common strategy involves reacting the hydrazine moiety with an aldehyde, such as benzaldehyde, to form a stable hydrazone. nih.gov This derivative can then be readily separated and quantified. The separation is typically achieved using a reversed-phase column, like a C18 column, with an isocratic or gradient mobile phase, often consisting of a mixture of methanol (B129727) and water or acetonitrile and a buffer solution. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the hydrazone derivative exhibits strong absorbance. nih.gov The development of stability-indicating HPLC methods is also critical, as it allows for the separation of the intact compound from any potential degradation products, ensuring accurate assessment of its stability under various stress conditions like hydrolysis, oxidation, and photolysis. openaccessjournals.com

The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector, is optimized to achieve good resolution and sensitivity for the specific derivative of this compound being analyzed. lcms.czbridgewater.edu

Gas Chromatography (GC)

Gas Chromatography (GC) is another standard method for the analysis of hydrazines. cdc.gov However, due to the high polarity, low molecular weight, and potential instability of simple hydrazines, direct analysis is often difficult. chrom-china.com Consequently, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. chrom-china.com Reagents like acetone (B3395972) can be used to rapidly form a derivative, reducing the polarity and increasing the molecular weight of the analyte. chrom-china.com